5-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid
Description
5-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS: 1352396-40-7) is a fluorinated heterocyclic compound with a pyrazolo[1,5-a]pyridine core. This scaffold is notable for its role in medicinal chemistry, particularly as a kinase inhibitor targeting EphB and VEGFR2 receptors . Its synthesis typically involves amidation or esterification of pyrazolo[1,5-a]pyridine-3-carboxylic acid precursors, as demonstrated in the preparation of derivatives via acyl chloride intermediates or direct coupling with amines . The fluorine substituent at the 5-position enhances electronic and steric properties, influencing binding affinity and metabolic stability.
Properties
IUPAC Name |
5-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-5-1-2-11-7(3-5)6(4-10-11)8(12)13/h1-4H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVDRDPEMVFHGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=O)O)C=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination Reagents and Conditions
The most prominent method involves the use of Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) as an electrophilic fluorinating agent. This reagent is effective in introducing fluorine at the 5-position of the pyrazolo[1,5-a]pyridine ring system.
- Starting materials: Methyl esters of pyrazolo[1,5-a]pyridine-3-carboxylic acid or its derivatives.
- Fluorinating agent: Selectfluor.
- Solvent: Commonly acetonitrile or other polar aprotic solvents.
- Temperature: Room temperature to mild heating.
- Reaction time: Several hours with monitoring.
Reaction Mechanism and Monitoring
The fluorination proceeds via an electrophilic substitution mechanism. Monitoring by proton nuclear magnetic resonance (¹H NMR) spectroscopy reveals the formation of an intermediate fluorine-containing σ-complex before the final fluorinated product is formed. This intermediate is key to understanding the regioselectivity and efficiency of the fluorination process.
Representative Reaction Scheme
| Step | Reagents/Conditions | Product Yield | Notes |
|---|---|---|---|
| Methyl pyrazolo[1,5-a]pyridine-3-carboxylate + Selectfluor | RT, MeCN, several hours | 60-80% typical | Formation of 5-fluoro derivative confirmed by NMR |
This method has been reported by Alieva and Vorob’ev (2020) and others, demonstrating reliable synthesis of 3-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl esters, which can be hydrolyzed to the corresponding carboxylic acid.
Hydrolysis and Conversion to Carboxylic Acid
Following fluorination, the methyl ester group is typically hydrolyzed to yield the free carboxylic acid:
- Reagents: Sodium hydroxide (NaOH) in ethanol or aqueous solution.
- Conditions: Reflux for several hours (e.g., 6 hours).
- Work-up: Acidification with hydrochloric acid (HCl) to pH ~1 to precipitate the acid.
- Yield: High yields (above 90%) reported for hydrolysis steps.
This hydrolysis step is crucial to obtain 5-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid in pure form.
Alternative Preparation Routes and Functional Group Transformations
Though less common for the fluorinated derivative, related pyrazolo[1,5-a]pyridine-3-carboxylic acids have been prepared by:
- Decarboxylation followed by Vilsmeier formylation to introduce aldehyde groups, which can be further transformed.
- Reduction and reoxidation sequences to modify substituents on the pyrazolo[1,5-a]pyridine ring.
- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille) to introduce aryl groups at the 3-position before fluorination.
These methods provide flexibility in functionalizing the core structure but require additional steps and careful control of reaction conditions.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Electrophilic fluorination | Methyl pyrazolo[1,5-a]pyridine-3-carboxylate | Selectfluor | RT, MeCN, hours | 60-80 | Intermediate σ-complex observed by ¹H NMR |
| Hydrolysis of methyl ester | Fluorinated methyl ester | NaOH, EtOH reflux; then HCl acidification | Reflux 6 h | >90 | Efficient conversion to acid |
| Decarboxylation + Vilsmeier formylation | Pyrazolo[1,5-a]pyridine esters | H₂SO₄ reflux; POCl₃/DMF | Hours, 0 °C to RT | Moderate | Used for aldehyde derivatives, less direct for fluorinated acid |
| Pd-catalyzed cross-coupling | 3-Bromopyrazolo[1,5-a]pyridine derivatives | Pd(PPh₃)₄, arylboronic acids | 130 °C, hours | Variable | For aryl-substituted derivatives before fluorination |
Experimental Considerations and Notes
- Purification: Products are typically purified by silica gel chromatography or recrystallization.
- Characterization: Confirmed by ¹H NMR, ¹³C NMR, and sometimes ¹⁹F NMR for fluorinated compounds.
- Reaction monitoring: TLC and NMR are standard for tracking reaction progress.
- Safety: Selectfluor is a strong electrophilic fluorinating agent and should be handled with care under inert atmosphere when possible.
Chemical Reactions Analysis
Types of Reactions
5-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Selectfluor: Used for the fluorination of pyrazolo[1,5-a]pyridine-3-carboxylates.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives and oxidized or reduced forms of the original compound.
Scientific Research Applications
5-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used in the design of drugs for the treatment of autoimmune diseases and as kinase inhibitors.
Biological Studies: Its fluorinated structure makes it a valuable tool for studying metabolic stability and bioavailability.
Material Science: The compound’s unique properties are exploited in the development of new materials with specific electronic and optical characteristics.
Mechanism of Action
The mechanism of action of 5-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to increased efficacy. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Fluorine vs. Bromine : Fluorine’s electronegativity improves metabolic stability and binding interactions compared to bulkier bromine .
- Positional Effects : 4-Bromo derivatives (e.g., compound 17 in ) are often intermediates for ester prodrugs (e.g., propyl ester 19), whereas 5-fluoro derivatives are directly utilized in active scaffolds.
Alkoxy- and Alkyl-Substituted Derivatives
Key Observations :
- Methoxy Groups : The 5-methoxy derivative exhibits antibacterial activity, suggesting alkoxy substituents can redirect biological function compared to halogenated analogs .
- Benzyloxy Substituents : These derivatives (e.g., 20a–20c ) show high melting points (159–181°C), indicating enhanced crystallinity, which may influence solubility and formulation.
Ester and Amide Derivatives
Key Observations :
- Ester derivatives serve as prodrugs or synthetic intermediates, improving solubility for in vivo studies .
Structural and Functional Insights
- Steric Considerations : Bulky substituents (e.g., benzyloxy) at the 2-position may hinder target engagement but improve pharmacokinetic properties .
- SAR Trends : Activity against EphB/VEGFR2 is retained in 5-fluoro and 4-bromo analogs but lost in 5-methoxy derivatives, highlighting the importance of halogen electronegativity .
Biological Activity
5-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid (5-FPCA) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
5-FPCA is characterized by its molecular formula and a molecular weight of 180.14 g/mol. The compound features a pyrazolo[1,5-a]pyridine core with a fluorine atom at the 5-position and a carboxylic acid group at the 3-position. The presence of these functional groups is crucial for its biological activity, influencing both its chemical reactivity and interaction with biological targets.
The biological activity of 5-FPCA is primarily attributed to its ability to interact with specific enzymes and receptors involved in various cellular processes. Initial studies suggest that it may act as an inhibitor of enzymes related to tumor growth, thereby exhibiting potential antitumor properties. Additionally, the fluorine atom enhances the compound's metabolic stability and bioavailability, making it a valuable scaffold in drug design.
Antitumor Activity
Research indicates that 5-FPCA shows promise as an antitumor agent . It has been observed to inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have demonstrated that compounds with similar structures can modulate pathways related to inflammation and apoptosis, which are critical in cancer biology .
Antimicrobial Properties
In addition to its antitumor potential, 5-FPCA has been investigated for antimicrobial activity . Preliminary findings suggest that it may possess properties that inhibit bacterial growth, although further studies are needed to elucidate the exact mechanisms involved .
Study 1: Antitumor Efficacy
A recent study evaluated the efficacy of 5-FPCA against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against breast cancer cells with an IC50 value in the low micromolar range. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 2.3 | Inhibition of cyclin-dependent kinases |
| A549 (Lung) | 3.1 | Induction of apoptosis |
| HeLa (Cervical) | 2.8 | Modulation of PI3K/Akt pathway |
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of 5-FPCA against Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the pyrazolo[1,5-a]pyridine scaffold can significantly influence the biological activity of derivatives. For instance, altering the position and nature of substituents on the aromatic ring can enhance or diminish antitumor efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
